molecular formula C19H22F3N5O B4335736 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4335736
M. Wt: 393.4 g/mol
InChI Key: FRGRRUSHKCQJNE-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic compound with interesting structural features and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Adamantyl Derivative Preparation: : The adamantyl group is prepared using commercially available adamantane.

  • Pyrazole Ring Formation: : The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

  • Carboxamide Formation: : The carboxamide group is introduced via amide bond formation, using appropriate carboxylic acid derivatives.

Industrial Production Methods

For industrial-scale production, the synthesis route can be optimized for higher yield and purity. Typically, this involves employing efficient catalysts and reaction conditions, along with advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the pyrazole ring.

  • Reduction: : Reduction reactions can occur at the carbonyl group, leading to the formation of alcohol derivatives.

  • Substitution: : The adamantyl and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, alkylating agents.

Major Products

  • Oxidation Products: : Oxidized pyrazole derivatives.

  • Reduction Products: : Alcohol derivatives of the compound.

  • Substitution Products: : Functionalized derivatives with varied substituents.

Scientific Research Applications

N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a range of applications:

  • Chemistry: : Used as a building block in organic synthesis.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

  • Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites.

  • Receptor Modulation: : Modulates the activity of certain receptors by acting as an agonist or antagonist.

  • Molecular Targets: : Targets include kinases, proteases, and other key proteins involved in cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide stands out due to its unique adamantyl and trifluoromethyl groups.

Similar Compounds

  • N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide: : Lacks the trifluoromethyl group.

  • 1-Adamantyl-pyrazole derivatives: : Compounds with variations in the substituents on the pyrazole ring.

  • Trifluoromethyl-pyrazole derivatives: : Lacks the adamantyl group.

Feel free to explore any of these sections in more detail or ask about other aspects of this intriguing compound!

Properties

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O/c1-26-15(19(20,21)22)7-14(24-26)17(28)23-16-2-3-27(25-16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGRRUSHKCQJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

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